Superior PfDHODH Binding Affinity vs. Triazolopyrimidine Scaffold
Imidazo[1,2-a]pyrimidines demonstrate a quantifiable advantage in binding affinity for the validated antimalarial target, Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), over their closely related triazolopyrimidine analogs. The lead compound from the imidazo[1,2-a]pyrimidine series, DSM151, exhibited a 4-fold improvement in binding affinity [1].
| Evidence Dimension | Inhibitory potency (IC50) against PfDHODH |
|---|---|
| Target Compound Data | DSM151 (imidazo[1,2-a]pyrimidine derivative) IC50 = 0.077 µM |
| Comparator Or Baseline | Equivalent triazolopyrimidine |
| Quantified Difference | 4-fold better affinity |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This demonstrates that the imidazo[1,2-a]pyrimidine core provides a superior binding interaction with PfDHODH, making it the preferred starting point for antimalarial drug discovery over the triazolopyrimidine class.
- [1] Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase. J Med Chem. 2012 Aug 21;55(17):7425–7436. doi:10.1021/jm300351w. View Source
